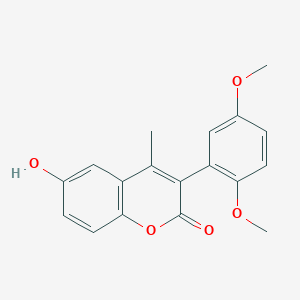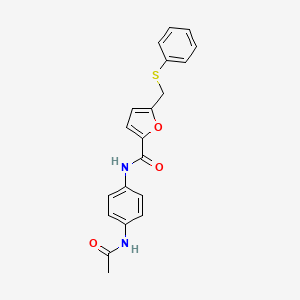
N-(4-acetamidophenyl)-5-(phenylsulfanylmethyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-acetamidophenyl)furan-2-carboxamide” is a chemical compound with the molecular formula C13H12N2O3 .
Molecular Structure Analysis
The molecular structure of “N-(4-acetamidophenyl)furan-2-carboxamide” consists of a furan ring attached to a carboxamide group and a phenyl ring which is further substituted with an acetamido group .Applications De Recherche Scientifique
Antibacterial Activities
One study focused on the synthesis of N-(4-bromophenyl)furan-2-carboxamide derivatives, investigating their in vitro antibacterial activities against drug-resistant strains such as A. baumannii, K. pneumoniae, E. cloacae, and S. aureus. The findings highlighted the compound's significant efficacy, particularly against NDM-positive A. baumannii, compared to commercially available drugs. Computational approaches, including docking studies and molecular dynamics (MD) simulations, further validated the antibacterial activity, offering insights into the molecular interactions responsible for this effect (Siddiqa et al., 2022).
Synthesis Methodologies
Research has also been dedicated to the development of synthetic methodologies for creating furan-2-carboxamide derivatives. For instance, the palladium-catalyzed condensation of N-aryl imines with alkynylbenziodoxolones has been shown to produce multisubstituted furans. This method yields furan derivatives with diverse substituents, demonstrating the compound's versatility in synthetic organic chemistry. The process includes steps like C-C triple bond cleavage and carboxylate moiety fragmentation, highlighting a novel approach to furan synthesis (Lu et al., 2014).
Bio-imaging Applications
Another significant application involves the development of a phenoxazine-based fluorescent chemosensor for the dual-channel detection of Cd2+ and CN− ions. The sensor utilizes a furan-2-carboxamide group, showcasing its utility in sensitive and discriminative detection in bio-imaging. This chemosensor has been successfully applied for detecting Cd2+ in live cells and zebrafish larvae, underscoring its potential in environmental monitoring and biological research (Ravichandiran et al., 2020).
Safety And Hazards
Propriétés
IUPAC Name |
N-(4-acetamidophenyl)-5-(phenylsulfanylmethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c1-14(23)21-15-7-9-16(10-8-15)22-20(24)19-12-11-17(25-19)13-26-18-5-3-2-4-6-18/h2-12H,13H2,1H3,(H,21,23)(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXABNFYLYBODGO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)CSC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetamidophenyl)-5-(phenylsulfanylmethyl)furan-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Ethylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2355944.png)
![3-[1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2355945.png)
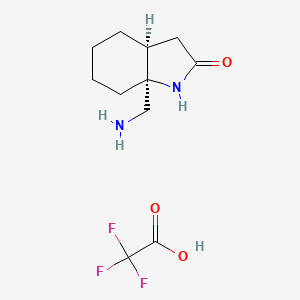
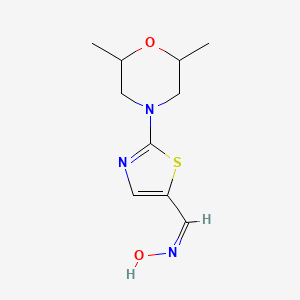

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2355952.png)
![1-Methyl-8-(3-methylphenyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2355954.png)
![5-Methyl-3-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-4-isothiazolecarbonitrile](/img/structure/B2355958.png)
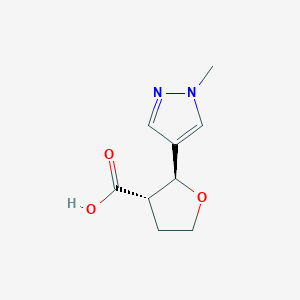
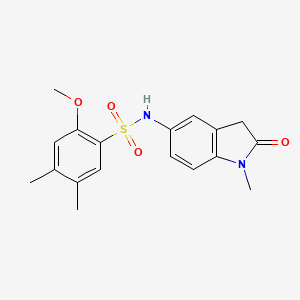
![2-(3-formyl-1H-indol-1-yl)-N-{[1-(3-methylbutyl)piperidin-4-yl]methyl}acetamide](/img/structure/B2355961.png)
![6-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethylquinoxaline](/img/structure/B2355963.png)
![1-Benzyl-1,6-diazaspiro[3.3]heptane dihydrochloride](/img/structure/B2355964.png)
